molecular formula C7H6ClFO3S B1304141 4-Fluoro-3-methoxybenzenesulfonyl chloride CAS No. 887266-97-9

4-Fluoro-3-methoxybenzenesulfonyl chloride

Cat. No. B1304141
M. Wt: 224.64 g/mol
InChI Key: AJHUCNUEJYHKMR-UHFFFAOYSA-N
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Description

The compound of interest, 4-Fluoro-3-methoxybenzenesulfonyl chloride, is a chemical entity that is not directly discussed in the provided papers. However, related compounds and methodologies can be inferred from the research on similar molecules. For instance, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is a related compound that has been synthesized for use as an intermediate in the production of pesticides . Another related compound, 4-fluorobenzyl chloride, has been studied for its stability in human plasma and a method for its quantification has been developed . Additionally, the Fries rearrangement has been used to synthesize fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride , and crystal structures of related sulfonamides have been analyzed .

Synthesis Analysis

The synthesis of related compounds provides insight into potential synthetic routes for 4-Fluoro-3-methoxybenzenesulfonyl chloride. For example, the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride involves chlorosulfonation, the Schiemann reaction, oxychlorination, and nitration . These methods could potentially be adapted for the synthesis of 4-Fluoro-3-methoxybenzenesulfonyl chloride by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 4-Fluoro-3-methoxybenzenesulfonyl chloride is not directly provided, the crystal structures of related sulfonamides have been studied, revealing that supramolecular architectures can be influenced by interactions such as C—H∙∙∙πaryl and C—H∙∙∙O intermolecular interactions . These findings suggest that 4-Fluoro-3-methoxybenzenesulfonyl chloride may also exhibit specific intermolecular interactions that could affect its crystal structure and properties.

Chemical Reactions Analysis

The chemical reactivity of 4-Fluoro-3-methoxybenzenesulfonyl chloride can be speculated based on related compounds. For instance, 4-fluorobenzyl chloride has been shown to be volatile and reactive, requiring stabilization in human plasma . This suggests that 4-Fluoro-3-methoxybenzenesulfonyl chloride may also be reactive and could potentially undergo similar stabilization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-methoxybenzenesulfonyl chloride are not directly reported, but by analogy to related compounds, it can be inferred that it may be sensitive to conditions that affect its stability. For example, the method developed for 4-fluorobenzyl chloride involves solid phase extraction and high-performance liquid chromatography/tandem mass spectrometry, indicating that careful analytical techniques are required for volatile and reactive chlorides . The Fries rearrangement used to synthesize 3-fluoro-4-methoxybenzoyl chloride also suggests potential reactivity patterns for the compound of interest.

Scientific Research Applications

Analytical Chemistry Applications

A novel method utilizing 4-methoxybenzenesulfonyl chloride derivatives for the quantitative analysis of biological samples has been developed. This method involves a derivatization process followed by high-performance liquid chromatography with UV detection, highlighting its utility in sensitive and quantitative detection in microbial culture mediums. This approach is particularly beneficial for the biotechnological process control and product quality assurance in pharmaceutical production, such as voglibose, an anti-diabetic drug (Wang et al., 2010).

Organic Synthesis and Chemical Research

  • Versatile Sulfonating Agent : 4-Methoxybenzenesulfonyl chloride, an alternate name for compounds with similar chemical structure, serves as a versatile sulfonating agent. It has found applications in the preparation of sulfonamides and as an N-protecting group in organic synthesis. Its solubility in common organic solvents and handling precautions underscore its utility and the need for careful management in chemical labs (Raheja & Johnson, 2001).
  • Novel Synthesis Routes : Research demonstrates the use of related chloro-fluoro-nitrobenzenesulfonyl chlorides in synthesizing key intermediates for pesticide production. This indicates the role of such chemicals in developing new, efficient synthesis routes for agrichemical manufacturing (Du et al., 2005).

Material Science and Spectroscopy

  • Molecular Structure Studies : The molecular structure, vibrational spectroscopy, and non-linear optical (NLO) properties of derivatives have been studied, illustrating the potential of these compounds in the development of materials with specific electronic and optical properties. Such research underpins the design of new materials for electronic and photonic applications (Nagarajan & Krishnakumar, 2018).

Safety And Hazards

This compound should be handled with care to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It’s also recommended to ensure adequate ventilation and to remove all sources of ignition .

Future Directions

As “4-Fluoro-3-methoxybenzenesulfonyl chloride” is part of a collection of unique chemicals provided to early discovery researchers , it’s likely that it will continue to be used in the synthesis of new compounds and in the exploration of new chemical reactions.

properties

IUPAC Name

4-fluoro-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHUCNUEJYHKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382642
Record name 4-fluoro-3-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methoxybenzenesulfonyl chloride

CAS RN

887266-97-9
Record name 4-Fluoro-3-methoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887266-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-3-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-methoxybenzene-1-sulfonyl chloride
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